A Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride: Physicochemical Properties and Synthetic Insights
A Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral organic compound featuring a cyclopentane core with amino and hydroxyl functional groups. As a stereoisomer of 3-aminocyclopentanol, its specific spatial arrangement—the cis configuration of the amino and hydroxyl groups—defines its chemical and biological characteristics. While its trans counterpart, (1R,3S)-3-aminocyclopentanol hydrochloride, is a well-documented and critical chiral building block in the synthesis of pharmaceuticals like the anti-HIV drug Bictegravir, experimental data on the (1R,3R) isomer is notably scarce in publicly available literature.
This technical guide provides a comprehensive overview of the known physicochemical properties of (1R,3R)-3-Aminocyclopentanol hydrochloride. Due to the limited specific data, this document also presents extensive, experimentally verified data for the isomeric (1R,3S)-3-Aminocyclopentanol hydrochloride to offer a valuable comparative context. Furthermore, it outlines generalized and specific synthetic protocols and discusses the biological significance of the aminocyclopentanol scaffold.
Physicochemical Properties
The characterization of physicochemical properties is fundamental for the application of any chemical compound in research and development. Below is a summary of the available data for (1R,3R)-3-Aminocyclopentanol hydrochloride, alongside a more detailed profile of the better-characterized (1R,3S) isomer.
Table 1: Physicochemical Properties of (1R,3R)-3-Aminocyclopentanol Hydrochloride
| Property | Value | Source |
| CAS Number | 1523541-74-3 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO | [2][4] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | No Data Available | |
| Melting Point | No Data Available | |
| Boiling Point | No Data Available | |
| Solubility | No Data Available | |
| Storage | 2-8°C | [2] |
Note: The majority of the data for the (1R,3R) isomer is sourced from chemical supplier catalogs and lacks extensive experimental validation in peer-reviewed literature.
Table 2: Experimentally Determined Physicochemical Properties of (1R,3S)-3-Aminocyclopentanol Hydrochloride
| Property | Value | Source |
| CAS Number | 1279032-31-3 | |
| Molecular Formula | C₅H₁₂ClNO | |
| Molecular Weight | 137.61 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 93-96°C | |
| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water. | |
| Storage | Inert atmosphere, Room Temperature |
Stereoisomers of 3-Aminocyclopentanol
3-Aminocyclopentanol has two chiral centers, giving rise to four possible stereoisomers. The relationship between these isomers is crucial for understanding their distinct properties. The (1R,3R) and (1S,3S) isomers are a pair of enantiomers with a cis relationship between the amino and hydroxyl groups. The (1R,3S) and (1S,3R) isomers are another pair of enantiomers with a trans relationship.
Experimental Protocols
General Synthetic Approach for cis-3-Aminocyclopentanols
Workflow for the Synthesis of a cis-Aminocyclopentanol
Methodology:
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Formation of β-Enaminoketone: A 1,3-cyclopentanedione derivative is reacted with a suitable amine to form the corresponding β-enaminoketone.
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Diastereoselective Reduction: The β-enaminoketone is then reduced. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis diastereomer. For instance, reduction using sodium in a mixture of THF and isopropyl alcohol has been used for the synthesis of cis-3-aminocyclohexanols and could be adapted for the cyclopentyl analogue.
-
Separation of Diastereomers: The resulting mixture of cis and trans amino alcohols is typically separated using column chromatography.
-
Hydrochloride Salt Formation: The isolated cis-amino alcohol is dissolved in a suitable solvent, and hydrogen chloride (gas or in solution) is added to precipitate the hydrochloride salt.
-
Purification: The final product can be purified by recrystallization.
Detailed Protocol for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
The synthesis of the trans isomer is well-documented, often as a key step in the production of Bictegravir. A common route involves the deprotection of a protected aminocyclopentanol precursor.
Methodology: Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate
-
In-situ HCl Generation: Under a nitrogen atmosphere, isopropanol is cooled to 5°C in a reaction flask. Pivaloyl chloride is added dropwise, maintaining the temperature at 5°C. After the addition, the mixture is warmed to 25°C and stirred for 30 minutes to generate a solution of HCl in isopropanol.
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Deprotection: A solution of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in isopropanol is added dropwise to the HCl/isopropanol solution. The reaction proceeds at room temperature for 12 hours.
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Precipitation and Isolation: The reaction mixture is cooled to 0°C to induce precipitation. The solid product is collected by filtration under a nitrogen atmosphere.
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Washing and Drying: The filter cake is washed with cold isopropanol and then with acetone. The product is dried under vacuum at 40°C to yield (1R,3S)-3-aminocyclopentanol hydrochloride.
Biological Significance and Signaling Pathways
While there is no specific biological activity or signaling pathway documented for (1R,3R)-3-Aminocyclopentanol hydrochloride, its stereoisomer, (1R,3S)-3-Aminocyclopentanol, is a crucial component of Bictegravir. Bictegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[5]
INSTIs work by targeting the HIV integrase enzyme, which is essential for the virus to replicate.[6] The enzyme facilitates the integration of viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. INSTIs, including Bictegravir, bind to the active site of the integrase and chelate essential metal ions, thereby blocking the strand transfer step.[7][8] This prevents the insertion of the viral DNA into the host genome, effectively halting the viral replication cycle.[9][10]
Mechanism of HIV Integrase Strand Transfer Inhibition
Conclusion
(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral compound with limited available experimental data, in stark contrast to its well-studied diastereomer, (1R,3S)-3-Aminocyclopentanol hydrochloride. The significance of the (1R,3S) isomer as a key building block in the synthesis of the antiretroviral drug Bictegravir underscores the importance of stereochemistry in drug design and development. This guide provides the available physicochemical data for the (1R,3R) isomer and offers a comparative analysis with its trans counterpart. The outlined synthetic strategies provide a foundation for researchers interested in the preparation and further investigation of this and related aminocyclopentanol derivatives. The elucidation of the biological roles of all stereoisomers of 3-aminocyclopentanol could open new avenues for the development of novel therapeutics.
References
- 1. (1R,3R)-3-Aminocyclopentanol hydrochloride | 1523541-74-3 [chemicalbook.com]
- 2. cas 1523541-74-3|| where to buy (1R,3R)-3-Aminocyclopentanol hydrochloride [chemenu.com]
- 3. AB286288 | CAS 1523541-74-3 – abcr Gute Chemie [abcr.com]
- 4. chembk.com [chembk.com]
- 5. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
